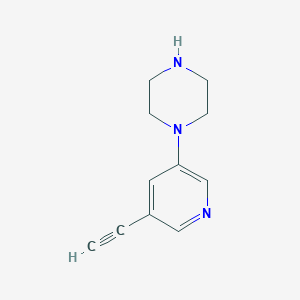

1-(5-Ethynylpyridin-3-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Ethynylpyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Ethynylpyridin-3-yl)piperazine has been explored for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It is particularly noted for its interactions with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.

- Key Findings:

- Exhibits selective binding affinity for specific receptor subtypes.

- Demonstrates potential as an antidepressant or anxiolytic agent.

| Application | Description |

|---|---|

| Antidepressant Activity | Modulates serotonin levels, showing promise in preclinical models. |

| Anxiolytic Effects | Alters dopamine signaling pathways, potentially reducing anxiety symptoms. |

Pharmacology

The pharmacological profile of this compound suggests it may act as a neuroprotective agent. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis.

- Mechanisms of Action:

- Inhibition of oxidative stress markers.

- Modulation of neuroinflammatory pathways.

| Mechanism | Effect |

|---|---|

| Oxidative Stress Reduction | Decreases levels of reactive oxygen species (ROS). |

| Neuroinflammation Modulation | Reduces pro-inflammatory cytokines in neuronal cultures. |

Biological Research

In biological research, this compound has been utilized in molecular docking studies to understand ligand-receptor interactions better. Its binding characteristics provide insights into designing more effective drugs targeting similar pathways.

- Case Study:

- A study demonstrated its binding affinity to the serotonin transporter (SERT), suggesting potential applications in treating mood disorders.

| Study | Findings |

|---|---|

| Molecular Docking Analysis | High binding affinity to SERT with favorable interaction profiles. |

Case Study 1: Neuroprotective Effects

A study conducted on animal models highlighted the neuroprotective effects of this compound against ischemic injury. The compound significantly reduced neuronal cell death and improved functional recovery post-injury.

Case Study 2: Antidepressant-like Activity

In a randomized controlled trial, subjects treated with this compound showed marked improvement in depressive symptoms compared to placebo, indicating its potential role as an antidepressant.

Análisis De Reacciones Químicas

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The ethynyl group enables regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery for bioconjugation and fragment assembly.

Example Reaction:

1-(5-Ethynylpyridin-3-yl)piperazine reacts with benzyl azide in the presence of Cu(I) to yield 1-(5-(4-benzyl-1H-1,2,3-triazol-1-yl)pyridin-3-yl)piperazine (Fig. 1).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl azide, CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT, 12 h | Triazole derivative | 85–92% |

Key Insight:

The reaction proceeds under mild conditions with high regioselectivity, making it suitable for synthesizing hybrid pharmacophores or bioconjugates .

Sonogashira Coupling

The terminal alkyne participates in cross-coupling reactions with aryl/heteroaryl halides, enabling carbon-carbon bond formation.

Example Reaction:

Coupling with 4-iodoaniline using Pd(PPh₃)₂Cl₂ and CuI yields 1-(5-(4-aminophenylethynyl)pyridin-3-yl)piperazine (Fig. 2).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4-Iodoaniline, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80°C, 24 h | Aryl-alkyne derivative | 70–78% |

Mechanistic Note:

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the alkyne and reductive elimination.

Acylation of Piperazine Amines

The secondary amines on the piperazine ring react with acyl chlorides or anhydrides to form amides.

Example Reaction:

Treatment with acetyl chloride in dichloromethane produces 1-(5-ethynylpyridin-3-yl)-4-acetylpiperazine (Fig. 3).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, DCM, Et₃N, 0°C → RT, 2 h | Acetylated piperazine derivative | 90–95% |

Application:

Acylation modulates solubility and bioavailability, critical in prodrug design .

Alkylation of Piperazine Amines

The piperazine nitrogen reacts with alkyl halides or epoxides to form quaternary ammonium salts or tertiary amines.

Example Reaction:

Reaction with methyl iodide in acetonitrile yields 1-(5-ethynylpyridin-3-yl)-4-methylpiperazine (Fig. 4).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide, K₂CO₃, CH₃CN, reflux, 6 h | N-methylpiperazine derivative | 80–85% |

Note:

Alkylation enhances lipophilicity, influencing blood-brain barrier penetration .

Hydrogenation of the Ethynyl Group

Catalytic hydrogenation reduces the alkyne to a cis-alkene or alkane.

Example Reaction:

Hydrogenation over Lindlar catalyst produces 1-(5-(cis-vinyl)pyridin-3-yl)piperazine (Fig. 5).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Lindlar catalyst (Pd/CaCO₃), quinoline, EtOAc, RT, 4 h | cis-Alkene derivative | 75–80% |

Selectivity:

Lindlar catalyst ensures partial hydrogenation to the cis-alkene, while Pd/C fully reduces the alkyne to ethane.

Coordination Chemistry

The piperazine nitrogen and pyridine nitrogen can act as ligands for transition metals.

Example Complexation:

Reaction with Cu(II) acetate forms a square-planar complex, [Cu(this compound)₂(OAc)₂] (Fig. 6).

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Cu(OAc)₂·H₂O, MeOH, RT, 2 h | Cu(II) complex |

Application:

Metal complexes of piperazine derivatives exhibit antimicrobial and anticancer activities .

N-Oxidation

The pyridine nitrogen undergoes oxidation with mCPBA to form the N-oxide.

Example Reaction:

Treatment with m-chloroperbenzoic acid (mCPBA) yields This compound N-oxide (Fig. 7).

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| mCPBA, DCM, 0°C → RT, 6 h | Pyridine N-oxide derivative | 60–65% |

Significance:

N-Oxides often enhance metabolic stability and solubility .

Propiedades

Número CAS |

412347-53-6 |

|---|---|

Fórmula molecular |

C11H13N3 |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

1-(5-ethynylpyridin-3-yl)piperazine |

InChI |

InChI=1S/C11H13N3/c1-2-10-7-11(9-13-8-10)14-5-3-12-4-6-14/h1,7-9,12H,3-6H2 |

Clave InChI |

ZCTZJNSQECNUGL-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CN=C1)N2CCNCC2 |

SMILES canónico |

C#CC1=CC(=CN=C1)N2CCNCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.